molecular formula C10H9NO4 B13679093 Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate

Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate

Cat. No.: B13679093
M. Wt: 207.18 g/mol
InChI Key: FBLFBPJXSLZRCQ-UHFFFAOYSA-N
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Description

Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, influencing various biochemical processes. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

These compounds share the isoxazole core but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 6-methoxy-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H9NO4/c1-13-6-3-4-7-8(5-6)11-15-9(7)10(12)14-2/h3-5H,1-2H3

InChI Key

FBLFBPJXSLZRCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NOC(=C2C=C1)C(=O)OC

Origin of Product

United States

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